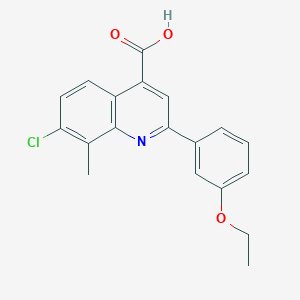
8-Chlor-3-methyl-2-(4-methylphenyl)chinolin-4-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid, is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science. The papers provided discuss various quinoline compounds with different substitutions and their synthesis, properties, and potential applications.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, the ambiphilic molecule 8-(dimesitylboryl)quinoline was synthesized by treating 8-bromoquinoline or 8-iodoquinoline with n-BuLi followed by dimesitylboronfluoride . Another synthesis method involves a domino process starting from arylmethyl azides to produce 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters . Additionally, cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester led to the formation of fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates . A one-pot synthesis reaction involving ethyl 2-(chloromethyl)-8-formylquinoline-3-carboxylate with substituted phenols followed by intramolecular cyclization with polyphosphoric acid produced a series of new quinoline-8-carbaldehyde compounds .
Molecular Structure Analysis
The molecular structures of quinoline derivatives are characterized by various spectroscopic techniques. For example, the novel compound 3,7-dichloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)quinoline-8-carboxamide was characterized by 1H, 13C NMR, FTIR, high-resolution mass spectra, and X-ray diffraction analysis . These techniques provide detailed information about the molecular framework and substitution patterns of the quinoline derivatives.
Chemical Reactions Analysis
Quinoline derivatives can undergo a range of chemical reactions. The bifunctional ambiphilic molecule 8-(dimesitylboryl)quinoline showed reactivity through hydrolysis and coordination to metals such as Cu(I), Ag(I), and Pd(II) . The reactivity of these compounds is influenced by the presence of functional groups and the overall molecular structure, which can lead to the formation of coordination complexes and other products.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the novel fluorescent dyes synthesized from quinoline derivatives showed a very good orientation parameter in nematic liquid crystal, indicating potential application in liquid crystal displays . The introduction of chloro and alkyl groups, as seen in the synthesis of 3,7-dichloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)quinoline-8-carboxamide, can impart specific properties such as herbicidal and fungicidal activity, making these compounds suitable for use as pesticides .
Wissenschaftliche Forschungsanwendungen
Baustein für die organische Synthese
Diese Verbindung dient als Baustein in der organischen Synthese, insbesondere beim Aufbau komplexer Chinolinstrukturen. Ihre Chlor- und Carbonsäurefunktionalität machen sie zu einem vielseitigen Zwischenprodukt für verschiedene chemische Reaktionen .
Suzuki–Miyaura-Kreuzkupplungsreaktionen
Sie kann in Suzuki–Miyaura-Kreuzkupplungsreaktionen verwendet werden, einer weit verbreiteten Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Dieser Prozess wird durch das Vorhandensein der Carbonsäuregruppe erleichtert, die in reaktivere Zwischenprodukte für die Kupplung umgewandelt werden kann .
Hemmung der alkalischen Phosphatase
Chinolinderivate wurden auf ihr Potenzial als Inhibitoren der alkalischen Phosphatase untersucht. Diese spezielle Verbindung könnte mit ihrer einzigartigen Struktur ein potentes Gerüst für die Entwicklung neuer Inhibitoren sein, die wertvoll für die Untersuchung verschiedener physiologischer Prozesse sind .
Hemmung der Dihydroorotat-Dehydrogenase
Analoga der Chinolincarbonsäure, wie z. B. Brequinar-Natrium, hemmen die Dihydroorotat-Dehydrogenase, ein Enzym, das für die Pyrimidinbiosynthese von entscheidender Bedeutung ist. Diese Verbindung könnte als Ausgangspunkt für die Synthese ähnlicher Inhibitoren dienen, die Anwendungen in der Krebstherapie und Immunsuppression haben .
Zukünftige Richtungen
The future directions for the research and development of “8-Chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid” and its derivatives could involve exploring their potential biological and pharmaceutical activities . Additionally, the development of more efficient and environmentally friendly synthesis protocols could be another area of focus .
Eigenschaften
IUPAC Name |
8-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-10-6-8-12(9-7-10)16-11(2)15(18(21)22)13-4-3-5-14(19)17(13)20-16/h3-9H,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJIZEXSHJAZDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



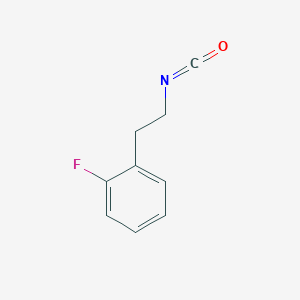

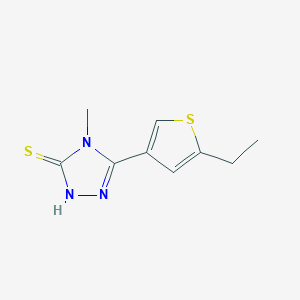
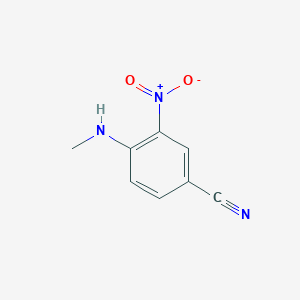
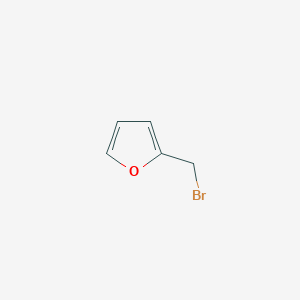
![dibenzo[c,e]oxepin-5(7H)-one](/img/structure/B1335364.png)
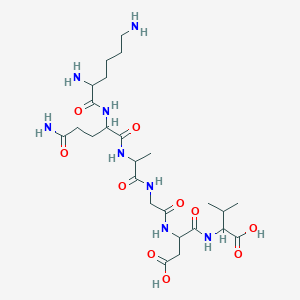
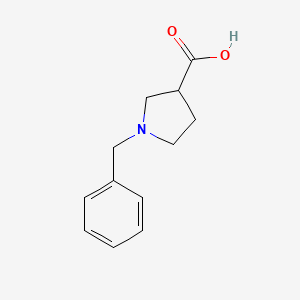

![1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione](/img/structure/B1335372.png)

